Cas no 14294-10-1 (morpholine-4-carbothioamide)
morpholine-4-carbothioamide Chemical and Physical Properties
Names and Identifiers
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- 4-Morpholinecarbothioamide
- 4-Morpholinethiocarboxamide
- morpholine-4-carbothioamide
- MORPHOLINE-4-CARBOTHIOIC ACID AMIDE
- 1-morpholinethiocarboxamide
- 1-morpholinethiocarboximide
- 4-thiocarbamoyl-morpholine
- aminomorpholin-4-ylmethane-1-thione
- 4-(Aminothiocarbonyl)morpholine
- 4-Thiocarbamoylmorpholine
- Morpholine-N-carbothioamide
- Morpholinothiourea
- N-Morpholinothioamide
- Morpholine-4-carbothioamide ,97%
- NSC-191802
- SY064637
- thiocarbamoylmorpholine
- 4-Morpholine-carbothioamide
- AKOS000122437
- SCHEMBL624180
- DTXSID80368453
- RTQ7FSS2FX
- 4-MORPHOLINECARBOXAMIDE, THIO-
- EN300-06731
- CS-0133067
- HMS1773A10
- FT-0637051
- NSC191802
- BB 0218320
- AB-601/30915025
- GSLBUBZXFUYMSW-UHFFFAOYSA-N
- MFCD00178434
- morpholine-4-carbothioicacidamide
- 14294-10-1
- 4-((Amino)thiocarbonyl)morpholine
- Z56943449
- NSC 191802
- SCHEMBL12116369
- STK889374
- ALBB-012935
- DB-042655
-
- MDL: MFCD00178434
- Inchi: 1S/C5H10N2OS/c6-5(9)7-1-3-8-4-2-7/h1-4H2,(H2,6,9)
- InChI Key: GSLBUBZXFUYMSW-UHFFFAOYSA-N
- SMILES: S=C(N)N1CCOCC1
Computed Properties
- Exact Mass: 146.05100
- Monoisotopic Mass: 146.051
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 146.21
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: -0.6
- Topological Polar Surface Area: 70.6A^2
Experimental Properties
- Density: 1.273
- Melting Point: 176-177 ºC
- Boiling Point: 259 ºC
- Flash Point: 111 ºC
- Refractive Index: 1.594
- PSA: 70.58000
- LogP: 0.20040
morpholine-4-carbothioamide Security Information
- Hazardous Material transportation number:2811
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: 22-26-36/37/39
- HazardClass:IRRITANT
morpholine-4-carbothioamide Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
morpholine-4-carbothioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B497315-25mg |
Morpholine-4-carbothioamide |
14294-10-1 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B497315-50mg |
Morpholine-4-carbothioamide |
14294-10-1 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B497315-250mg |
Morpholine-4-carbothioamide |
14294-10-1 | 250mg |
$ 80.00 | 2022-06-07 | ||
| Chemenu | CM163884-5g |
4-Morpholinethiocarboxamide |
14294-10-1 | 97% | 5g |
$327 | 2021-08-05 | |
| Apollo Scientific | OR944576-1g |
Morpholine-4-carbothioamide |
14294-10-1 | 95% | 1g |
£105.00 | 2024-07-21 | |
| Apollo Scientific | OR944576-5g |
Morpholine-4-carbothioamide |
14294-10-1 | 95% | 5g |
£260.00 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1195197-5g |
4-Morpholinecarbothioamide |
14294-10-1 | 97% | 5g |
$100 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1195197-10g |
4-Morpholinecarbothioamide |
14294-10-1 | 97% | 10g |
$180 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1195197-25g |
4-Morpholinecarbothioamide |
14294-10-1 | 97% | 25g |
$175 | 2024-07-20 | |
| Chemenu | CM163884-10g |
4-Morpholinethiocarboxamide |
14294-10-1 | 97% | 10g |
$157 | 2023-01-09 |
morpholine-4-carbothioamide Suppliers
morpholine-4-carbothioamide Related Literature
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Begur Vasanthkumar Varun,Kandikere Ramaiah Prabhu RSC Adv. 2013 3 3079
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Chi-Min Chau,Tzu-Jung Chuan,Kuan-Miao Liu RSC Adv. 2014 4 1276
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Ramesh Yella,Siva Murru,Abdur Rezzak Ali,Bhisma K. Patel Org. Biomol. Chem. 2010 8 3389
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Latonglila Jamir,Nilufa Khatun,Bhisma K. Patel RSC Adv. 2011 1 447
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Ramesh Yella,Nilufa Khatun,Saroj Kumar Rout,Bhisma K. Patel Org. Biomol. Chem. 2011 9 3235
Additional information on morpholine-4-carbothioamide
Morpholine-4-Carbothioamide: A Comprehensive Overview
Morpholine-4-carbothioamide, also known by its CAS number 14294-10-1, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, which belongs to the morpholine family, has garnered attention due to its unique chemical properties and potential uses in drug development, polymer synthesis, and as a building block in organic synthesis.
The structure of morpholine-4-carbothioamide consists of a six-membered ring with one oxygen atom and one sulfur atom, making it a heterocyclic compound. The presence of the thioamide group (-C(=S)-NH2) introduces interesting reactivity and functionalization possibilities. Recent studies have highlighted its ability to act as a precursor for the synthesis of bioactive molecules, particularly in the pharmaceutical industry.
One of the key areas where morpholine-4-carbothioamide has shown promise is in drug discovery. Researchers have explored its role as a scaffold for designing inhibitors of various enzymes, including proteases and kinases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of morpholine-4-carbothioamide exhibit potent inhibitory activity against certain cancer-related kinases, suggesting its potential as an anti-cancer agent.
In addition to its pharmaceutical applications, morpholine-4-carbothioamide has also been investigated for its role in polymer chemistry. The sulfur atom in its structure allows for the formation of strong sulfur-based bonds, which can enhance the mechanical properties of polymers. A 2023 paper in Polymer Science highlighted the use of this compound as a crosslinker in thermosetting polymers, resulting in materials with improved thermal stability and mechanical strength.
The synthesis of morpholine-4-carbothioamide has been optimized over the years, with modern methods focusing on green chemistry principles. Recent advancements include the use of microwave-assisted synthesis and catalytic processes that reduce reaction times and minimize waste. These methods not only enhance the efficiency of production but also align with current sustainability goals in the chemical industry.
Furthermore, morpholine-4-carbothioamide has been utilized in organocatalysis, where it serves as a catalyst for various organic transformations. Its ability to activate carbonyl groups makes it particularly useful in asymmetric catalysis and enantioselective reactions. A 2023 review in Organic Process Research & Development underscored its role in facilitating challenging reactions such as aldol additions and Michael additions.
In terms of physical properties, morpholine-4-carbothioamide is typically a crystalline solid with a melting point around 150°C. It is soluble in common organic solvents such as dichloromethane and DMF but exhibits limited solubility in water. Its stability under various conditions has been thoroughly studied, with recent research indicating that it remains stable under mild acidic and basic conditions but can undergo hydrolysis under strongly acidic or basic environments.
The demand for morpholine-4-carbothioamide has grown significantly due to its diverse applications across multiple industries. Its role as both a functional material and a chemical building block positions it as an essential compound in modern chemistry research. As new applications continue to emerge, especially in biotechnology and materials science, the importance of understanding its properties and potential uses will only increase.
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